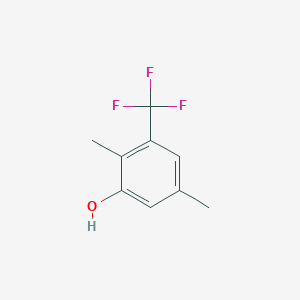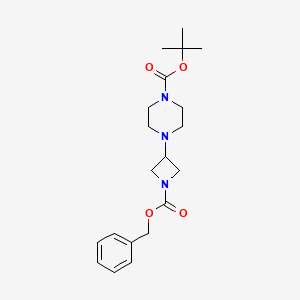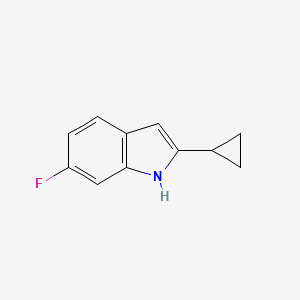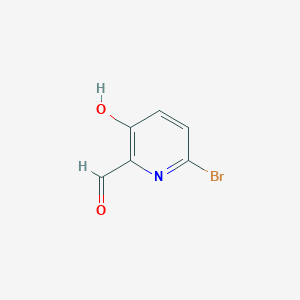![molecular formula C7H9BrN2O2 B13084708 2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol](/img/structure/B13084708.png)
2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol: , also known by its IUPAC name 2-[(3-amino-5-bromo-2-pyridinyl)oxy]ethanol , has the molecular formula C7H9BrN2O2. It is a white powder with a molecular weight of 233.06 g/mol . This compound features a bromopyridine moiety linked to an ethan-1-ol group.
Preparation Methods
Synthetic Routes:: The synthetic preparation of 2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol involves the following steps:
Bromination: Bromination of 3-amino-5-bromopyridine yields the bromopyridine intermediate.
Etherification: The bromopyridine intermediate reacts with ethanol (ethan-1-ol) to form the desired compound.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically occurs through efficient and scalable processes.
Chemical Reactions Analysis
Reactivity::
Oxidation: The alcohol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Substitution: The bromine atom can be substituted with other nucleophiles.
Reduction: Reduction of the bromopyridine ring can yield the corresponding pyridine derivative.
Bromination: N-bromosuccinimide (NBS) in an inert solvent.
Etherification: Ethanol, acid catalyst (e.g., sulfuric acid), and heat.
Major Products:: The primary product is 2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol itself.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity.
Medicine: May have applications in drug discovery.
Industry: Employed in the development of novel materials.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or exhibit other biological effects.
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H9BrN2O2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
2-(3-amino-5-bromopyridin-4-yl)oxyethanol |
InChI |
InChI=1S/C7H9BrN2O2/c8-5-3-10-4-6(9)7(5)12-2-1-11/h3-4,11H,1-2,9H2 |
InChI Key |
IMFMWIUCJLQGEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)OCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13084645.png)

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol](/img/structure/B13084657.png)

![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate](/img/structure/B13084663.png)



![4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile](/img/structure/B13084682.png)



